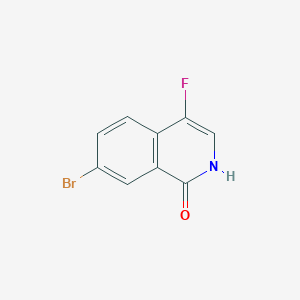
4-(3-bromophenyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-bromophenyl)-1,3-oxazolidin-2-one” is a brominated phenyl derivative with an oxazolidinone group. Bromophenols are organic compounds that consist of a phenol unit substituted with one or more bromine atoms . Oxazolidinones are a class of compounds that contain a five-membered heterocyclic ring structure, composed of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “4-(3-bromophenyl)-1,3-oxazolidin-2-one” are not available, bromophenols can generally be produced by electrophilic halogenation of phenol with bromine . As for the oxazolidinone group, it could potentially be synthesized through cyclization reactions involving a carbonyl group, an amine, and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-bromophenyl)-1,3-oxazolidin-2-one” would depend on its exact molecular structure. Bromophenols are generally solid at room temperature, and oxazolidinones are typically stable compounds .Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-(3-bromophenyl)-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-bromophenol", "2-bromoacetyl bromide", "sodium hydride", "2-aminoethanol", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium hydroxide", "oxalic acid", "ethanol" ], "Reaction": [ "Step 1: 3-bromophenol is reacted with 2-bromoacetyl bromide in the presence of sodium hydride to form 3-bromo-2-(bromomethyl)phenol.", "Step 2: 3-bromo-2-(bromomethyl)phenol is then reacted with 2-aminoethanol to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one.", "Step 3: The crude product from step 2 is purified by recrystallization from ethanol.", "Step 4: The purified product is then acetylated with acetic anhydride in the presence of sodium bicarbonate to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one acetate.", "Step 5: 4-(3-bromophenyl)-1,3-oxazolidin-2-one acetate is then reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one chloroacetate.", "Step 6: The chloroacetate is then hydrolyzed with sodium hydroxide to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one.", "Step 7: The final product is purified by recrystallization from a mixture of ethanol and water, and characterized by various spectroscopic techniques." ] } | |
Número CAS |
1468542-70-2 |
Nombre del producto |
4-(3-bromophenyl)-1,3-oxazolidin-2-one |
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



